1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

概述

描述

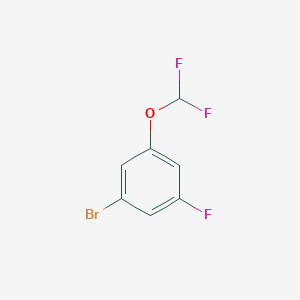

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethoxy, and fluorine groups

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethoxy)-5-fluorobenzene. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

科学研究应用

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

相似化合物的比较

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene can be compared with other similar compounds, such as:

1-Bromo-3-(difluoromethoxy)benzene: Lacks the additional fluorine atom, which may affect its reactivity and applications.

1-Bromo-4-(difluoromethoxy)benzene: The position of the difluoromethoxy group is different, leading to variations in chemical behavior.

1-Bromo-2-(difluoromethoxy)benzene: Another positional isomer with distinct properties and applications.

生物活性

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (CAS Number: 433939-28-7) is a halogenated aromatic compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring both bromine and fluorine substituents, may confer distinct biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, toxicity data, and potential therapeutic applications.

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241 g/mol

- Structure : The compound features a bromine atom and a difluoromethoxy group attached to a fluorobenzene ring, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. However, comprehensive data on its biological effects remain limited.

Antimicrobial Activity

Studies have indicated that halogenated compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of fluorine atoms may enhance lipophilicity, improving membrane penetration and activity against pathogens .

Anticancer Potential

Research into structurally related compounds suggests potential anticancer properties. Similar halogenated benzene derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are needed to ascertain the specific anticancer mechanisms of this compound.

Toxicity Profile

The toxicity of this compound has not been extensively characterized. However, preliminary data indicate that it may possess moderate toxicity levels. A review of related compounds reveals that halogenated aromatic compounds can exhibit acute toxicity and potential carcinogenicity .

Summary of Toxicity Data

ND = No Data Available

Case Studies

- Phase II Metabolism Study : A study involving the administration of 1-bromo-3-fluorobenzene to rats showed that the compound was metabolized primarily through glutathione conjugation pathways. This study highlighted the formation of metabolites such as sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol .

- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that further exploration into the antibacterial properties of this compound is warranted .

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, and how can reaction yields be improved?

- Methodology : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with bromine sources (e.g., N-bromosuccinimide) under controlled temperatures (50–80°C). Catalytic systems like CuI/1,10-phenanthroline enhance efficiency . Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or GC-MS .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). For higher purity (>98%), use recrystallization in ethanol/water mixtures (4:1 ratio) at low temperatures (0–5°C) . Confirm purity via GC (retention time ~8.2 min) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹⁹F NMR detects fluorine environments (δ -110 to -125 ppm for difluoromethoxy; δ -60 to -70 ppm for aromatic F) .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~264.97) .

- IR : Peaks at 1250–1300 cm⁻¹ (C-F stretching) and 1100–1150 cm⁻¹ (Br-C aromatic) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing difluoromethoxy group directs coupling to the para position relative to bromine. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactivity. Validate experimentally with Pd(PPh₃)₄ catalysts and arylboronic acids (yields: 70–85%) .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodology : Cross-reference data from peer-reviewed journals and standardized databases (e.g., CAS Common Chemistry). Variations may arise from polymorphic forms or residual solvents. Perform DSC analysis to identify melting transitions and Karl Fischer titration to quantify moisture .

Q. What mechanisms explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. The difluoromethoxy group resists hydrolysis in acidic conditions (pH 2–4) but may undergo nucleophilic attack in strong bases (pH >10), forming phenolic byproducts .

Q. How can this compound be utilized in studying DNA intercalation or protein binding?

- Methodology : Label the bromine atom with ⁷⁷Br for radiotracing. Use fluorescence quenching assays with ethidium bromide or surface plasmon resonance (SPR) to measure binding affinity to DNA/proteins. Compare with analogs lacking the difluoromethoxy group to assess substituent effects .

Q. Safety and Handling

Q. What are critical safety protocols for handling this compound in the lab?

属性

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMFSEYOFZQZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619812 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-28-7 | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433939-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。